molecular formula C13H11Cl2N5 B1437483 6-chloro-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1040662-70-1

6-chloro-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B1437483
CAS No.: 1040662-70-1
M. Wt: 308.16 g/mol
InChI Key: XZIGWEPZGBEBCD-UHFFFAOYSA-N
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Description

This compound is a type of pyrimido[4,5-d]pyrimidine, which is a bicyclic [6 + 6] system . Pyrimidopyrimidines are two fused pyrimidine rings with four possible structural isomers. They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .


Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the chlorination of 6-chloropyrimido[5,4-d]pyrimidin-4(3H)-one with thionyl chloride in refluxing DMF provides a dechlorinated product, which cannot be isolated and reacted directly with the respective aryl amines in refluxing isopropanol to yield the amination products .


Chemical Reactions Analysis

The chemical reactions involving similar compounds include chlorination and amination . For example, the chlorination of 6-chloropyrimido[5,4-d]pyrimidin-4(3H)-one with thionyl chloride in refluxing DMF provides a dechlorinated product .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds include a boiling point of 350.324ºC at 760 mmHg, a molecular weight of 201.65300, a density of 1.236g/cm3, and a flash point of 165.67ºC .

Scientific Research Applications

Heterocyclic Chemistry and Synthesis of Derivatives

6-chloro-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to a class of compounds known for their complex heterocyclic structures. For instance, Golec, Scrowston, and Dunleavy (1992) explored the synthesis of tricyclic heteroaromatic systems, including pyrazolo[3,4-d]pyrimidines, demonstrating the compound's relevance in the synthesis of fused 1,2,4-triazoles and other derivatives with potential pharmacological activities (Golec, Scrowston, & Dunleavy, 1992).

Pharmaceutical Applications

The compound also plays a role in pharmaceutical research, where its derivatives are synthesized for various pharmacological activities. Ogurtsov and Rakitin (2021) highlighted its use in synthesizing functionally disubstituted pyrazolo[3,4-d]pyrimidines, which are of interest due to their pharmacological properties (Ogurtsov & Rakitin, 2021). Additionally, El-Dean et al. (2016) synthesized new pyrazolo[3,4-d]pyrimidines and evaluated their anti-inflammatory activity, underlining the compound's potential in medicinal chemistry (El-Dean, Abdel-Mohsen, Elossaily, & Hussein, 2016).

Application in Cancer Research

In cancer research, this compound and its derivatives are investigated for their anticancer properties. Abdellatif et al. (2014) synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives and tested them for antitumor activity against the MCF-7 human breast adenocarcinoma cell line, indicating its relevance in oncology research (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Exploration in Antiviral Research

The compound has also been a subject of interest in antiviral research. Tantawy et al. (2012) synthesized a series of pyrazole derivatives, including pyrazolo[3,4-d]pyrimidine analogues, and evaluated their in vitro antiviral activity against herpes simplex virus, suggesting its potential in developing new antiviral agents (Tantawy, Nasr, El-Sayed, & Tawfik, 2012).

Safety and Hazards

The safety and hazards of similar compounds include harmfulness by inhalation, in contact with skin, and if swallowed . Personal precautions such as wearing suitable personal protective equipment and using only in a well-ventilated area are recommended .

Biochemical Analysis

Biochemical Properties

6-chloro-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit specific enzymes involved in cellular signaling pathways, thereby modulating biochemical processes. For instance, it may interact with kinases, leading to altered phosphorylation states of target proteins . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the proliferation and apoptosis of certain cell lines, indicating its potential as an anti-cancer agent . Additionally, it may alter the expression of genes involved in metabolic pathways, further impacting cellular homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of specific enzymes, inhibiting their activity and thereby affecting downstream signaling pathways . This inhibition can lead to reduced phosphorylation of target proteins, ultimately altering cellular responses. Additionally, the compound may influence transcription factors, resulting in changes in gene expression profiles.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, including altered gene expression and metabolic flux.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . These effects include alterations in liver and kidney function, as well as changes in hematological parameters. Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound may inhibit or activate specific enzymes, leading to changes in the concentrations of key metabolites. These interactions are essential for understanding the compound’s impact on cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound may be actively transported across cell membranes, leading to its accumulation in specific cellular compartments. Understanding the transport mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Properties

IUPAC Name

6-chloro-N-(3-chloro-4-methylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N5/c1-7-3-4-8(5-10(7)14)17-11-9-6-16-20(2)12(9)19-13(15)18-11/h3-6H,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIGWEPZGBEBCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)Cl)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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